molecular formula C23H21FN4O2S B3412913 2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 941880-97-3

2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B3412913
CAS No.: 941880-97-3
M. Wt: 436.5 g/mol
InChI Key: PWAQQDOTWIPXIL-UHFFFAOYSA-N
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Description

2-[7-(4-Ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a 4-ethylphenyl group at position 7 and a methyl group at position 2. This structural framework is designed to optimize interactions with biological targets, likely through hydrogen bonding (fluorophenyl group) and hydrophobic interactions (ethylphenyl substituent).

Properties

IUPAC Name

2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2S/c1-3-15-4-8-17(9-5-15)20-22-21(26-14(2)31-22)23(30)28(27-20)13-19(29)25-12-16-6-10-18(24)11-7-16/h4-11H,3,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAQQDOTWIPXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be formed by cyclization of a hydrazine derivative with a suitable dicarbonyl compound.

    Fusion of Thiazole and Pyridazine Rings: The thiazole and pyridazine rings can be fused together through a condensation reaction involving a suitable bifunctional reagent.

    Introduction of Substituents: The various substituents, including the ethylphenyl, methyl, fluorophenylmethyl, and acetamide groups, can be introduced through a series of substitution and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the use of advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, as well as its potential for drug development.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or nuclear receptors.

    Interference with Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Chlorophenyl vs. Ethylphenyl Substituents

  • Compound : 2-[7-(4-Chlorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide ()
    • Key Differences :
  • Substituent : 4-Chlorophenyl instead of 4-ethylphenyl.
  • Molecular Weight : 428.866 g/mol (vs. ~434 g/mol for the target compound, estimated).
  • Electronic Effects : Chlorine is electron-withdrawing, reducing electron density on the aromatic ring, which may alter binding affinity to hydrophobic pockets.
  • Lipophilicity : Lower logP compared to the ethyl-substituted analog due to chlorine’s polarizability.
    • Implications : The chloro substituent may enhance metabolic stability but reduce membrane permeability compared to ethyl .

Fluorophenyl and Pyrrolidinyl Substituents

  • Compound : N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(1-pyrrolidinyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
    • Key Differences :
  • Substituents : Dual 4-fluorophenyl groups and a pyrrolidinyl group at position 2.
  • Solubility : Higher solubility in aqueous media due to fluorine and pyrrolidine.
    • Implications : The additional fluorine may improve target specificity, and the pyrrolidinyl group could enhance pharmacokinetics through improved solubility .

Variations in the Acetamide Side Chain

Fluorophenylmethyl vs. Fluorophenyl

  • Compound : vs. Target Compound
    • Key Differences :
  • Side Chain : N-(4-fluorophenyl) in vs. N-(4-fluorobenzyl) in the target compound.
  • Metabolic Stability : The benzyl group may resist oxidative metabolism better than a simple phenyl group .

Core Heterocycle Modifications

Pyrimido[5,4-b]indole vs. Thiazolo[4,5-d]pyridazine

  • Compound : N-[(4-Fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
    • Key Differences :
  • Core Structure : Pyrimidoindole instead of thiazolopyridazine.
  • Solubility : Reduced solubility due to increased hydrophobicity from the indole moiety.
    • Implications : This modification may shift activity toward targets requiring extended planar interactions, such as DNA topoisomerases .

Structural and Pharmacokinetic Comparison Table

Compound Feature Target Compound
Core Structure Thiazolo[4,5-d]pyridazine Thiazolo[4,5-d]pyridazine Thiazolo[4,5-d]pyridazine Pyrimido[5,4-b]indole
Position 7 Substituent 4-Ethylphenyl 4-Chlorophenyl 4-Fluorophenyl 3-Methoxyphenyl
Position 2 Substituent Methyl Methyl Pyrrolidinyl Sulfanyl
Acetamide Side Chain N-(4-Fluorobenzyl) N-(4-Fluorophenyl) N-(4-Fluorobenzyl) N-(4-Fluorobenzyl)
Molecular Weight (g/mol) ~434 (estimated) 428.866 Not reported 536.706
Key Pharmacokinetic Property Moderate lipophilicity Lower lipophilicity (Cl substituent) Enhanced solubility (F, pyrrolidine) Low solubility (bulky core)

Biological Activity

2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound belongs to the thiazolopyridazine class, characterized by a thiazole ring fused to a pyridazine ring and various substituents. Its IUPAC name reflects its complex structure:

  • IUPAC Name : this compound
  • Molecular Formula : C23H21FN4O2S

Antitumor Activity

Research indicates that compounds with similar thiazole and pyridazine structures often exhibit antitumor properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by targeting specific pathways such as the Bcl-2 protein family. The presence of electron-donating groups in the structure enhances cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

Antimicrobial Activity

Thiazole-based compounds have been reported to demonstrate significant antimicrobial activity. The compound's structure may facilitate interactions with bacterial cell membranes or inhibit key metabolic pathways. Studies have shown that certain thiazole derivatives exhibit activity against a range of pathogens comparable to established antibiotics .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : The compound could modulate G-protein coupled receptors or nuclear receptors critical for cellular signaling pathways.
  • Interference with Cellular Processes : It may disrupt essential processes like DNA replication or protein synthesis .

Research Findings and Case Studies

StudyFindings
Antitumor Activity Study Thiazole derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potential for further development .
Antimicrobial Efficacy Compounds similar to 2-[7-(4-ethylphenyl)-2-methyl...] demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Mechanistic Insights Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide

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